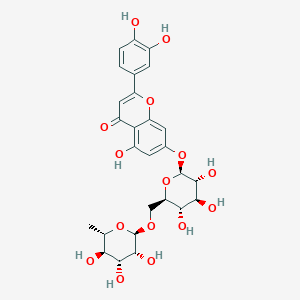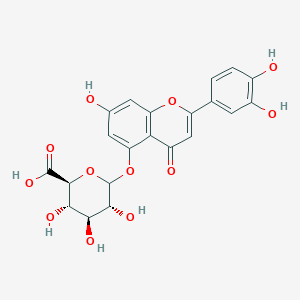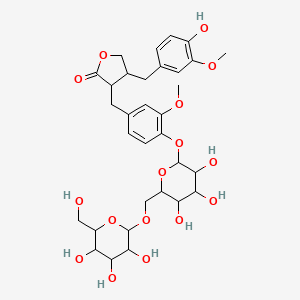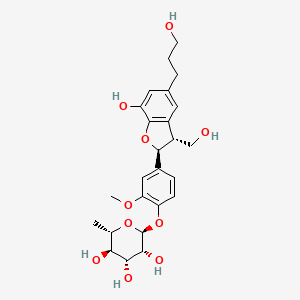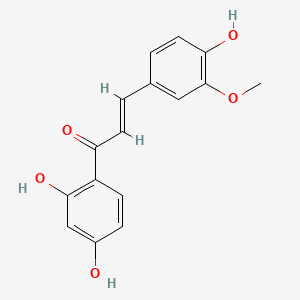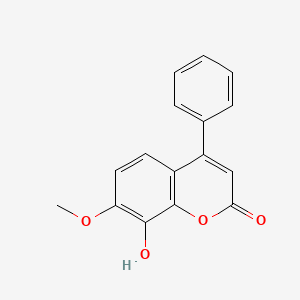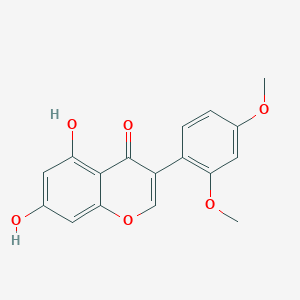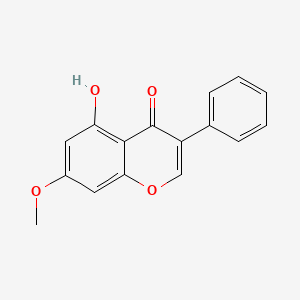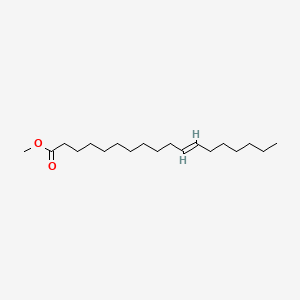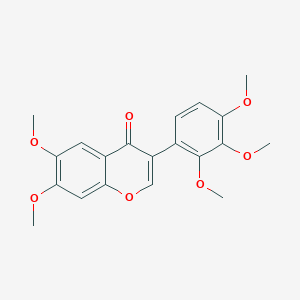
6,7,2',3',4'-Pentamethoxyisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,2',3',4'-Pentamethoxyisoflavone is a natural product found in Pterodon pubescens and Pterodon emarginatus with data available.
Applications De Recherche Scientifique
Synthesis and Natural Occurrence
- Synthesis: The compound 5,6,7,3',4'-pentamethoxyisoflavone has been successfully synthesized via a 5-step protocol, including esterification, Fries transformation, and Vilsmeier-Haack reaction. The overall yield was 76% based on 3,4,5-trimethoxyphenol. This synthesis process confirms the structure of the natural isoflavone through NMR and elemental analysis (Li Hong-qi, 2010).
- Natural Occurrence: Several new isoflavones, including 5,6,7,3',4'-pentamethoxyisoflavone, were identified from the leaves of Ateleia herbert-smithii. Their occurrence offers insights into the biosynthesis and taxonomic significance of these compounds in the species (N. C. Veitch et al., 2003).
Biological Activities and Applications
- Fungicidal Potential: Methoxylated flavones like 5,6,7,8,3',4'-hexamethoxyflavone exhibit significant antifungal activities against Colletotrichum gloeosporioides, a major plant pathogen. These compounds, including variations of pentamethoxyisoflavone, show potential as natural fungicides (Ernestina Almada-Ruiz et al., 2003).
- Anticancer Activities: Polymethoxylated flavones (PMFs), including 5,6,7,8,3',4'-hexamethoxyflavone, have been studied for their antiproliferative activity against tumor cell lines, highlighting the potential of similar compounds such as 6,7,2',3',4'-pentamethoxyisoflavone in cancer research (I. Sergeev et al., 2006).
- Antimicrobial Activity: Flavones like 5,6,7,8,3',4'-hexamethoxyflavone, closely related to 6,7,2',3',4'-pentamethoxyisoflavone, demonstrate antimicrobial activity against various pathogens, suggesting potential applications in antimicrobial research (W. F. Zheng et al., 1996).
Quantification and Characterization
- Quantification Techniques: In a study, 6-hydroxy-7,8,2',3',4'-pentamethoxyisoflavone was quantified using GC-MS in selected ion monitoring mode. This method highlights the importance of accurate quantification techniques for isoflavones, relevant for research on 6,7,2',3',4'-pentamethoxyisoflavone (M. A. Hossain & S. Rahman, 2015).
Propriétés
Numéro CAS |
33978-66-4 |
|---|---|
Nom du produit |
6,7,2',3',4'-Pentamethoxyisoflavone |
Formule moléculaire |
C20H20O7 |
Poids moléculaire |
372.37 |
Synonymes |
6,7-Dimethoxy-3-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




